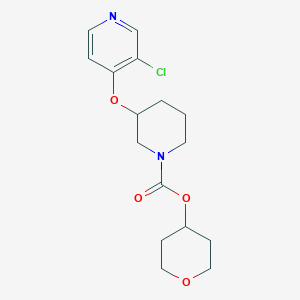

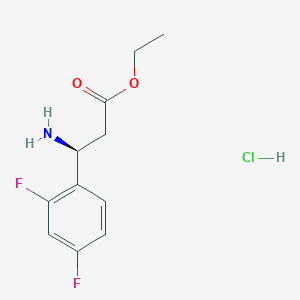

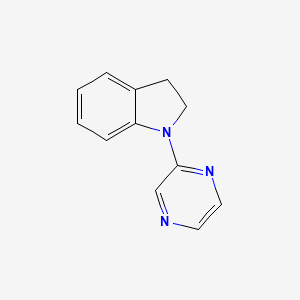

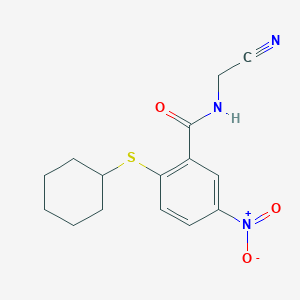

![molecular formula C18H25N3O4 B2516142 4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034376-91-3](/img/structure/B2516142.png)

4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

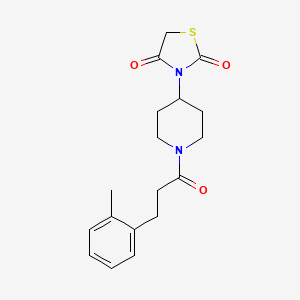

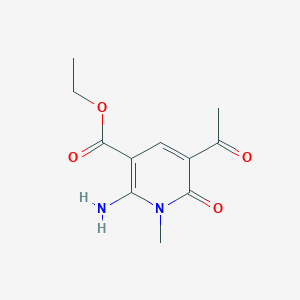

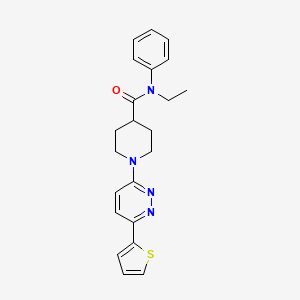

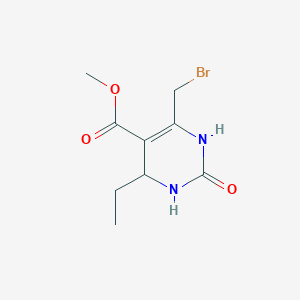

The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and related compounds has been explored in several studies. One approach to synthesizing these compounds involves the reaction of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione with a range of primary amines, leading to a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids . Another method includes the synthesis of substituted dibenzo[1,4]dioxin-1-carboxamides, which required the preparation of substituted dibenzo[1,4]dioxin-1-carboxylic acids by various methods, although regiospecific syntheses were not available for many of these, making the separation of regioisomers challenging .

Molecular Structure Analysis

The molecular structure of carboxamide derivatives is crucial for their biological activity. In the case of dibenzo[1,4]dioxin-1-carboxamides, the placement of substituents peri to the carboxamide sidechain significantly enhances activity and potency. For example, in the acridine and phenazine series of DNA-intercalating antitumor agents, substituents at the 5-position in acridines and the 9-position in phenazines and dibenzo[1,4]dioxins are known to enhance activity .

Chemical Reactions Analysis

The carboxamide derivatives synthesized in these studies exhibit potent cytotoxicity against various cancer cell lines, such as murine P388 leukemia and Lewis lung carcinoma (LLTC). The cytotoxic activity is attributed to the compounds' ability to inhibit cell growth, with some compounds demonstrating IC50 values less than 10 nM. The mechanism of action for these compounds may differ from classical DNA-intercalating agents, as some compounds showed lower levels of cross-resistance to the P388/AMSA line, suggesting a possible alternative mechanism of action, such as interference with topoisomerase II alpha .

Physical and Chemical Properties Analysis

The physical and chemical properties of these carboxamide derivatives are closely related to their biological activities. For instance, the 9-chlorodibenzodioxin-1-carboxamide not only showed in vitro activity but was also curative against remotely sited Lewis lung carcinoma in vivo. The potency of these compounds as cytotoxins and their ability to overcome resistance mechanisms highlight the importance of their chemical properties in the development of antitumor agents .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Research on carboxamide derivatives of benzo[b][1,6]naphthyridines and similar compounds has demonstrated significant potential in the development of cytotoxic agents. These compounds have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma (LLTC), and human Jurkat leukemia cell lines. Notably, some derivatives have shown potent cytotoxicity with IC50 values less than 10 nM, and a single dose of specific derivatives proved curative in mouse models of colon tumors (Deady et al., 2003), (Deady et al., 2005).

Novel Compound Synthesis

Further studies have focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties. For instance, derivatives of visnaginone and khellinone have been developed, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects. These findings suggest potential applications in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antitumor Agents

A series of substituted dibenzo[1,4]dioxin-1-carboxamides has been synthesized, exhibiting in vitro and in vivo antitumor activity. These compounds act as DNA-intercalating agents, showing activity against wild-type P388 leukemia and Lewis lung carcinoma. Their structure-activity relationships indicate the potential for developing drugs to combat resistance mechanisms in cancer treatment (Lee et al., 1992).

Polyamide Synthesis

Research into the synthesis of polyamides containing pendant pentadecyl chains from aromatic diacid monomers has revealed enhanced solubility and potential applications in creating tough, flexible, and transparent films. These materials, with their amorphous nature and thermal stability, could have applications in various industrial sectors (More et al., 2010).

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . Cholinesterases play a crucial role in nerve function, while lipoxygenases are involved in the metabolism of fatty acids.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenases) by binding to their active sites, thereby inhibiting their function .

Biochemical Pathways

Given its potential inhibitory effects on cholinesterases and lipoxygenases, it may impact the cholinergic system and fatty acid metabolism .

Result of Action

Its potential inhibitory effects on cholinesterases and lipoxygenases suggest that it may alter nerve function and fatty acid metabolism .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-20(2)18(23)21-9-7-13(8-10-21)11-19-17(22)16-12-24-14-5-3-4-6-15(14)25-16/h3-6,13,16H,7-12H2,1-2H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZMLYJJUVOJAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)methyl)-N,N-dimethylpiperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-8-methoxy-2,3-dihydrobenzo[B][1,4]dioxine](/img/structure/B2516059.png)

![(E)-3-(4-methoxybenzyl)-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2516061.png)

![(Z)-5-((2-(isopropylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2516062.png)

![Ethyl 2-[[(Z)-2-cyano-3-(4-methoxycarbonylphenyl)prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2516065.png)

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde oxime](/img/structure/B2516071.png)

![3-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B2516081.png)